Regioisomeric Distinction: 5-Furanyl-Pyridine Attachment vs. 6-Furanyl and 2-Furanyl Analogs
The target compound features a furan-2-yl substituent at the pyridine 5-position (CAS 2034340-67-3). The regioisomeric analog with the furan at the 6-position (CAS 1904239-62-8) and the analog with the furan at the 2-position (CAS 2034441-70-6) differ only in the point of heterocyclic attachment. In the furo[3,2-b]pyridine series, 3,5-disubstitution (corresponding to pyridine 5-substitution) has been demonstrated to be critical for achieving high selectivity for CLK1/2/4 over other kinases, whereas alternative substitution patterns yield distinct selectivity profiles or reduced potency [1]. While direct head-to-head IC₅₀ data comparing these three regioisomers are not publicly available, the well-characterized structure–activity relationship (SAR) of the furo[3,2-b]pyridine chemotype establishes that the 5-substituted variant is the core motif for CLK/HIPK inhibitor development programs [1].
| Evidence Dimension | Regiochemistry of furan attachment on pyridine ring |
|---|---|
| Target Compound Data | Furan-2-yl at pyridine 5-position (CAS 2034340-67-3) |
| Comparator Or Baseline | 6-furanyl isomer (CAS 1904239-62-8) and 2-furanyl isomer (CAS 2034441-70-6); SAR from furo[3,2-b]pyridine literature |
| Quantified Difference | Qualitative SAR: 3,5-disubstituted furo[3,2-b]pyridines are the optimal scaffold for CLK1/2/4 selectivity; 3,6- and other patterns yield divergent selectivity [1] |
| Conditions | SAR analysis across multiple kinase inhibition assays (CLK1, CLK2, CLK4, HIPK2); recombinant kinase assays; cellular target engagement |
Why This Matters
For procurement decisions in kinase-focused medicinal chemistry programs, the 5-substituted regioisomer is the validated starting point for CLK/HIPK inhibitor optimization; the 6- and 2-substituted isomers have not been validated in the same target space and carry higher risk of off-target activity.
- [1] Němec, V., Hylsová, M., Maier, L., et al. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. Eur. J. Med. Chem. 2021, 215, 113260. View Source
